The Chemical Architecture of Octopine: A Technical Guide
The Chemical Architecture of Octopine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octopine, a unique amino acid derivative, holds a significant place in biochemistry and molecular biology. First isolated from octopus muscle, it is notably produced in plant crown gall tumors induced by Agrobacterium tumefaciens. This technical guide provides a comprehensive overview of the chemical structure of octopine, its physicochemical properties, biosynthetic and catabolic pathways, and its role in biological systems. Detailed data is presented in tabular format, and key pathways are visualized to facilitate a deeper understanding for research and drug development applications.
Chemical Structure and Properties
Octopine is chemically known as (2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid.[1] It is an analog of lactic acid, formed from the reductive condensation of L-arginine and pyruvic acid.[2][3] This structure features two chiral centers, contributing to its specific biological activity.
Physicochemical Data
A summary of the key physicochemical properties of octopine is presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₄O₄ | [4] |
| Molecular Weight | 246.26 g/mol | [4] |
| IUPAC Name | (2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid | [1] |
| Melting Point | 283-284 °C | [2] |
| Boiling Point (estimated) | 389.26 °C | [2] |
| Water Solubility | Limited, requires heating and sonication | [2] |
| Methanol Solubility | Slightly soluble | [2] |
| pKa₁ (α-carboxyl) | 1.36 | [5] |
| pKa₂ (α-amino) | 8.77 | [5] |
| XLogP3-AA (predicted) | -3.7 | [2] |
Biosynthesis and Catabolism
The synthesis and degradation of octopine are tightly regulated processes, particularly in the context of the interaction between Agrobacterium tumefaciens and its plant host.
Biosynthesis of Octopine
In crown gall tumors, octopine is synthesized by the enzyme octopine synthase (OCS), which is encoded by the ocs gene transferred from the Ti plasmid of Agrobacterium tumefaciens into the plant genome.[6][7] This enzyme catalyzes the NADH-dependent reductive condensation of pyruvate (B1213749) and L-arginine.[3] The expression of the ocs gene in plant cells is a key feature of the genetic modification induced by the bacterium.
Caption: Biosynthesis of octopine from pyruvic acid and L-arginine.
Catabolism of Octopine by Agrobacterium tumefaciens
Agrobacterium tumefaciens utilizes octopine as a source of carbon and nitrogen.[8][9] The genes responsible for octopine catabolism are located on the Ti plasmid in a region known as the octopine catabolism (occ) operon.[10] The breakdown of octopine is initiated by the enzyme octopine oxidase. The catabolic pathway ultimately feeds into the central metabolism of the bacterium.
Caption: Octopine uptake and catabolism pathway in A. tumefaciens.
Regulation of Octopine Metabolism
The synthesis and catabolism of octopine are tightly regulated processes. In Agrobacterium tumefaciens, the expression of the occ operon is induced by the presence of octopine and is controlled by a LysR-type transcriptional regulator, OccR.[11]
Caption: Regulation of the octopine catabolism operon by OccR.
Experimental Protocols
Chemical Synthesis of Octopine
A common method for the chemical synthesis of octopine involves the reaction of L-arginine with L-α-bromopropionic acid.[8] An alternative approach is the reductive amination of methyl pyruvate with arginine methyl ester, followed by hydrolysis and deprotection.[8]
Illustrative Protocol Outline (based on Abderhalden method):
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Reaction: L-arginine is reacted with L-α-bromopropionic acid in a suitable solvent.
-
Purification: The resulting octopine is purified from the reaction mixture using ion-exchange chromatography, typically with a resin like Dowex 50W-X8 (H⁺ form).[8]
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Recrystallization: Further purification can be achieved by recrystallization from aqueous ethanol.[8]
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Purity Analysis: The purity of the synthesized octopine is confirmed by techniques such as high-performance liquid chromatography (HPLC).[8]
Extraction of Octopine from Biological Samples
Octopine can be extracted from tissues such as crown gall tumors or the muscle of marine invertebrates.[3]
General Extraction and Purification Protocol Outline:
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Homogenization: The tissue is homogenized in a suitable buffer.
-
Centrifugation: The homogenate is centrifuged to remove cellular debris.
-
Purification: The supernatant containing octopine is subjected to purification steps, which may include:
-
Ion-exchange chromatography: To separate octopine based on its charge.
-
Paper chromatography or electrophoresis: For further separation and identification.
-
-
Quantification: The amount of octopine can be quantified using methods like labeling with a radioactive precursor (e.g., [³H]arginine) and subsequent scintillation counting.
Octopine Dehydrogenase Activity Assay
The activity of octopine dehydrogenase (ODH) can be measured spectrophotometrically. The assay monitors the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the synthesis of octopine or the reduction of NAD⁺ to NADH during the reverse reaction.
Assay Principle:
-
Forward Reaction (Octopine Synthesis): The decrease in absorbance at 340 nm is measured as NADH is consumed in the presence of L-arginine and pyruvate.
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Reverse Reaction (Octopine Degradation): The increase in absorbance at 340 nm is measured as NAD⁺ is reduced to NADH in the presence of octopine.
Role in Drug Development and Research
Octopine and its metabolic pathways present several areas of interest for researchers and drug development professionals:
-
Antimicrobial Targets: The enzymes involved in octopine catabolism in Agrobacterium tumefaciens could be potential targets for the development of novel antimicrobial agents to combat plant diseases.
-
Enzyme Kinetics and Inhibition: The study of octopine dehydrogenase provides a model system for understanding enzyme kinetics, substrate specificity, and inhibitor design.
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Biotechnology Applications: The ocs promoter and terminator sequences are widely used in plant genetic engineering for the controlled expression of transgenes.[12]
Conclusion
Octopine is a fascinating molecule with a well-defined chemical structure and important biological roles. Its synthesis in plants is a direct consequence of genetic manipulation by Agrobacterium tumefaciens, highlighting a unique inter-kingdom interaction. The detailed understanding of its physicochemical properties, biosynthesis, and catabolism provides a solid foundation for further research and potential applications in biotechnology and the development of new therapeutic or agrochemical agents. The data and pathways presented in this guide offer a valuable resource for professionals in these fields.
References
- 1. Identification of Agrobacterium tumefaciens genes that direct the complete catabolism of octopine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Octopine [smolecule.com]
- 3. Induction of Responsiveness to Octopine and Lysopine in Crown-Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. Octopine | C9H18N4O4 | CID 108172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Octopine Accumulation Early in Crown Gall Development is Progressive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic chemistry - Synthesizing octopine from arginine and 2-bromopropionic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Opine transport genes in the octopine (occ) and nopaline (noc) catabolic regions in Ti plasmids of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octopine - Wikipedia [en.wikipedia.org]
- 11. The Bases of Crown Gall Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
